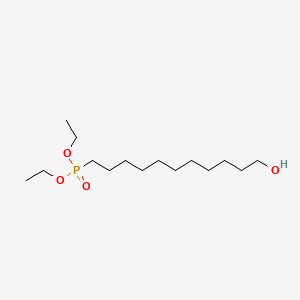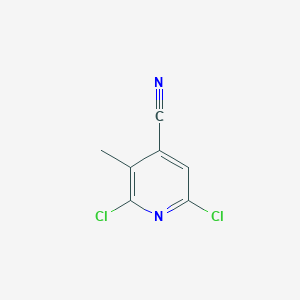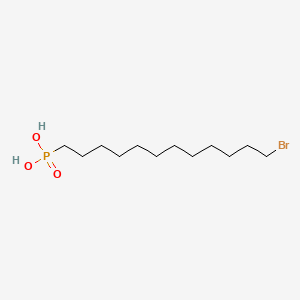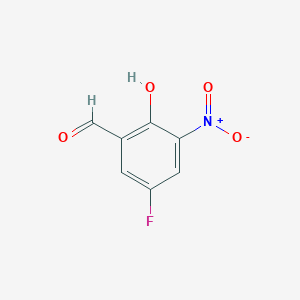
Diethyl (11-hydroxyundecyl)phosphonate
Übersicht
Beschreibung
Diethyl (11-hydroxyundecyl)phosphonate is a phosphonate derivative with the molecular formula C15H33O4P . It has an average mass of 308.394 Da and a monoisotopic mass of 308.211639 Da . This compound has gained significant attention due to its potential applications in various fields of research and industry.
Synthesis Analysis
The synthesis of phosphonates like Diethyl (11-hydroxyundecyl)phosphonate typically relies on two different strategies: the action of trialkyl phosphite on an alkyl halide (Michaelis–Arbuzov reaction) or a metal-mediated coupling with dialkyl phosphite . For example, dimethyl- or diethyl phosphonates can react with acrylamide in the presence of strong organic bases (such as DBU) to give rise to the anti-Markovnikov adduct in good yield .Molecular Structure Analysis
The molecular structure of Diethyl (11-hydroxyundecyl)phosphonate is represented by the formula C15H33O4P . The compound has an average mass of 308.394 Da and a monoisotopic mass of 308.211639 Da .Chemical Reactions Analysis
Phosphonates like Diethyl (11-hydroxyundecyl)phosphonate can undergo various chemical reactions. For instance, they can participate in the phospha-Michael addition, an intensively developed field that attracts much attention of synthetic chemists . This reaction involves the direct addition of the nucleophilic element–hydrogen moiety to unsaturated carbon-carbon bond, which is a straightforward and environmentally friendly chemical transformation .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Surface-Active Monomers Diethyl (11-hydroxyundecyl)phosphonate is used in the synthesis of surface-active monomers. A notable study describes its use in creating a novel methacrylic phosphonated surface-active monomer, highlighting its role in radical polymerization processes (Senhaji et al., 2004).
Structural and Chemical Characterization The compound has been structurally characterized, providing insights into its molecular geometry and potential for intermolecular and intramolecular hydrogen bonding, as seen in a study focused on a similar compound, diethyl (1-hydroxy-2-butynyl)phosphonate (Sanders et al., 1996).
Corrosion Inhibition Applications Phosphonate derivatives, including those structurally similar to diethyl (11-hydroxyundecyl)phosphonate, have been researched for their efficacy as corrosion inhibitors in industrial applications, particularly in mild steel protection in acidic environments (Gupta et al., 2017).
Anticorrosion Properties in Structural Derivatives Research into diethyl phosphonate derivatives has shown their potential as corrosion inhibitors. For instance, the study of diethyl (phenylamino) methyl phosphonate derivatives revealed their effectiveness in preventing corrosion of carbon steel, supported by both experimental and theoretical approaches (Moumeni et al., 2020).
Vibrational, Electronic, and Thermal Analysis Diethyl (11-hydroxyundecyl)phosphonate and its derivatives have been the subject of extensive spectroscopic and computational studies, providing insights into their vibrational, electronic, and thermal properties, which are critical for various applications in materials science (Uppal et al., 2018).
Binding of Bioactive Molecules to Surfaces A significant application of diethyl (11-hydroxyundecyl)phosphonate is in creating monolayers for immobilizing bioactive molecules on titanium surfaces. This application is vital in biomedical engineering and materials science, as demonstrated in a study focusing on binding proteins like BMP-2 to titanium surfaces (Adden et al., 2006).
Functionalization in Polymer Chemistry This compound plays a role in the functionalization of polymers. For example, a study reported on the Michael addition of hydroxy methyl side groups in polyglycidol to diethyl vinyl phosphonate, leading to polyglycidols with pendant phosphonic acid groups, showcasing its utility in developing new polymer materials (Köhler et al., 2011).
Eigenschaften
IUPAC Name |
11-diethoxyphosphorylundecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33O4P/c1-3-18-20(17,19-4-2)15-13-11-9-7-5-6-8-10-12-14-16/h16H,3-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACBPTBCSWEQBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCCCCCO)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00669813 | |
| Record name | Diethyl (11-hydroxyundecyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (11-hydroxyundecyl)phosphonate | |
CAS RN |
83905-97-9 | |
| Record name | Diethyl (11-hydroxyundecyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoic acid, 4-[1-[[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]-3-thienyl]carbonyl]amino]cyclopropyl]-, methyl ester](/img/structure/B1499736.png)



![Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one](/img/structure/B1499749.png)




![[2-(Difluoromethoxy)-4-fluorophenyl]boronic acid](/img/structure/B1499760.png)


![2(1H)-Quinazolinone, 1-(1-methylethyl)-4-[4-(1-methylethyl)phenyl]-6-(2-propyn-1-ylamino)-](/img/structure/B1499767.png)
![1-(5-Methylbenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid](/img/structure/B1499769.png)